Strontium bis(trifluoromethylsulfonyl)imide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

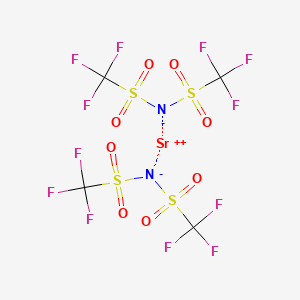

Strontium bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C4F12N2O8S4Sr and a molecular weight of 647.891 g/mol . It is also known as Bis(trifluoromethane)sulfonimide strontium salt or Bis(trifluoromethanesulfonyl)imide strontium salt .

Physical And Chemical Properties Analysis

This compound is a white solid with a melting point greater than 200°C . It is hygroscopic and should be stored under nitrogen at ambient temperatures .Aplicaciones Científicas De Investigación

Applications in Ecology and Archaeology

Strontium isotope ratios, including bioavailable strontium, are increasingly used in ecology and archaeology to provenance biological materials. The creation of isoscapes (isotopic landscapes) and their use in interpreting results from strontium isotope analysis pose methodological challenges. Modern plant materials often provide the best approximation of bioavailable strontium, suggesting the importance of strontium in understanding historical ecology and migration patterns (Holt, Evans, & Madgwick, 2021).

Biological and Medical Research

Strontium, despite lacking biological functions in humans, shares chemical similarities with calcium, enabling its absorption by living organisms. This property has led to the development of various applications in biological sciences, including its isotopes in medical applications and as analytical tools in isotope fingerprinting for studying dietary habits, migration patterns, food authentication, and forensic sciences (Coelho, Castanheira, Bordado, Donard, & Silva, 2017).

Bone Tissue Engineering

Strontium's role in bone tissue engineering is significant due to its dual mechanism of stimulating bone formation and inhibiting bone resorption. Its incorporation into biomaterials for bone tissue engineering applications has shown positive effects on bone formation and a reduction in osteoclast activity, making it a promising agent for osteoporosis treatment and bone regeneration (Borciani, Ciapetti, Vitale-Brovarone, & Baldini, 2022).

Bioactive Glasses for Bone Regeneration

The inclusion of strontium in bioactive glasses for bone regeneration is explored for its potential to enhance bioactivity and in vivo behavior. Strontium substitution in bioactive glasses has been studied extensively, with findings suggesting its effectiveness in improving the biological response and promoting bone growth and healing (O'Donnell & Hill, 2010).

Environmental and Provenance Studies

The use of bioavailable strontium isotope ratios in provenance studies, including archaeology, forensics, and environmental sciences, is highlighted. The development of global bioavailable strontium isoscapes provides a framework for using strontium data in large-scale provenance studies, showcasing the compound's utility in tracing origins and movements of biological and non-biological materials across various fields (Bataille, Crowley, Wooller, & Bowen, 2020).

Safety and Hazards

Direcciones Futuras

While the specific future directions for Strontium bis(trifluoromethylsulfonyl)imide are not explicitly mentioned in the search results, it is noted that related compounds such as 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide are being explored for applications in next-generation low-power electronics and optoelectronic devices .

Mecanismo De Acción

Target of Action

It’s known that the compound is widely used in ionic liquids and lithium-ion and lithium metal batteries due to its high dissociation and conductivity .

Mode of Action

Strontium bis(trifluoromethylsulfonyl)imide interacts with its targets by providing high thermal stability . This stability is dominated by the anion part of the compound . It’s also known to suppress crystallinity in poly(ethylene oxide), which increases the conductivity of that polymer below its melting point at 50 °C .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is hygroscopic .

Result of Action

Its high thermal stability and conductivity make it a valuable component in various applications, including ionic liquids and lithium-ion and lithium metal batteries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known to be hygroscopic, meaning it absorbs moisture from the environment . Also, it’s recommended to store the compound under nitrogen and at ambient temperatures .

Propiedades

IUPAC Name |

strontium;bis(trifluoromethylsulfonyl)azanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2F6NO4S2.Sr/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMYICIXZTVMOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sr+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F12N2O8S4Sr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)

![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6301776.png)

![[4,4'-Di-t-butyl-2,2'-bipyridine][bis[5-(t-butyl)-2-[4-(t-butyl)-2-pyridinyl-kN]phenyl-kC]Ir(III) hexafluorophosphate, 95%](/img/structure/B6301827.png)

![[Palladacycle Gen. 4], 98%](/img/structure/B6301835.png)